molecular formula C9H15N B14363893 Octahydro-1,4-methanocyclopenta[b]pyridine CAS No. 91666-53-4

Octahydro-1,4-methanocyclopenta[b]pyridine

Cat. No.: B14363893
CAS No.: 91666-53-4
M. Wt: 137.22 g/mol
InChI Key: FCURZGBGYIWNPD-UHFFFAOYSA-N
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Description

Octahydro-1,4-methanocyclopenta[b]pyridine is a bicyclic amine compound that has garnered significant interest in various fields of scientific research This compound is known for its unique structure, which consists of a cyclopentane ring fused with a pyridine ring, resulting in a rigid and stable framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-1,4-methanocyclopenta[b]pyridine typically involves the cyclization of suitable precursors under specific reaction conditions. One common method is the condensation of 1,5-dicarbonyl compounds with ammonia or primary amines, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of catalysts such as Lewis acids or transition metal complexes to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Octahydro-1,4-methanocyclopenta[b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitrogen atom in the pyridine ring, which can act as a nucleophile or an electrophile depending on the reaction conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce amines or alcohols. Substitution reactions result in various substituted derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of Octahydro-1,4-methanocyclopenta[b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, its interaction with receptors can trigger signaling cascades that influence cellular processes . The exact molecular targets and pathways involved depend on the specific application and the structural modifications of the compound .

Properties

CAS No.

91666-53-4

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

1-azatricyclo[5.2.1.02,6]decane

InChI

InChI=1S/C9H15N/c1-2-8-7-4-5-10(6-7)9(8)3-1/h7-9H,1-6H2

InChI Key

FCURZGBGYIWNPD-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3CCN(C3)C2C1

Origin of Product

United States

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